(5-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Overview
Description
(5-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group, a pyridyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-pyridyl)piperazine in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides, while reduction of the pyridyl group can produce piperidine derivatives.
Scientific Research Applications
(5-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (5-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The thienyl and pyridyl groups can interact with enzymes or receptors, modulating their activity. The piperazino group can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
- 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole
- 5-Methyl-4-Phenyl-2-(2-thienyl)-thiazole
Uniqueness
(5-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is unique due to its combination of thienyl, pyridyl, and piperazino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12-5-6-13(20-12)15(19)18-10-8-17(9-11-18)14-4-2-3-7-16-14/h2-7H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPREIKFXBMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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